molecular formula C11H14O5 B141494 2,6-Dimethoxy-1-acetonylquinol CAS No. 2215-96-5

2,6-Dimethoxy-1-acetonylquinol

Cat. No. B141494
CAS RN: 2215-96-5
M. Wt: 226.23 g/mol
InChI Key: KMNCHTPRXWQOIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the preparation of dimethoxyisoquinoline derivatives through the reaction of anthranilic acid esters with chloroacetone or other reagents, followed by cyclization in polyphosphoric acid . The resolution of chiral compounds has been achieved using preparative HPLC, and the absolute configuration of enantiomers has been established by X-ray diffractometry . These methods could potentially be applied to the synthesis of "2,6-Dimethoxy-1-acetonylquinol" to obtain pure enantiomers for further study.

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as X-ray diffractometry and NMR spectroscopy. The single crystal structure of a potent compound within this class has been reported, which aids in understanding the three-dimensional arrangement of atoms and the stereochemistry of the molecule . This information is crucial for molecular modeling studies that predict the interaction of these molecules with biological targets such as AMPA receptors .

Chemical Reactions Analysis

The chemical behavior of dimethoxyquinone-acetone adducts has been studied, revealing that the addition occurs at the carbonyl group of the quinone at the 1-position. This reaction is not significantly affected by steric factors, as demonstrated by the behavior of related quinones . These findings suggest that "2,6-Dimethoxy-1-acetonylquinol" may also undergo similar reactions, which could be exploited in further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2,6-Dimethoxy-1-acetonylquinol" are not directly reported in the provided papers, the properties of similar compounds have been characterized. These properties include solubility, melting points, and stability, which are important for the practical use of these compounds as pharmaceutical agents. The diacetyl derivative of a related compound has been proposed as a stable intermediate storage compound, indicating that acetyl groups may confer stability to these molecules .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field: Bioscience, Biotechnology, and Biochemistry .
  • Summary of the Application: 2,6-Dimethoxy-1-acetonylquinol has been found to have antimicrobial activity. It was isolated from thick-stemmed bamboo and its analogs were studied .
  • Methods of Application or Experimental Procedures: The compound was isolated from thick-stemmed bamboo and its antimicrobial activity was tested . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

Antimalarial Activity

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of the Application: 2,6-Dimethoxy-1-acetonylquinol has been found to have antimalarial activity . It shows varying degrees of in vitro antimalarial activity against Plasmodium falciparum .
  • Methods of Application or Experimental Procedures: The compound was isolated from Grewia bilamellata and its antimalarial activity was tested . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

Cytotoxicity Study

  • Scientific Field: Oncology and Cell Biology .
  • Summary of the Application: 2,6-Dimethoxy-1-acetonylquinol has been studied for its cytotoxicity. It was found to be devoid of significant cytotoxicity to the human oral epidermoid KB cancer cell line .
  • Methods of Application or Experimental Procedures: The compound was tested for its cytotoxicity on the human oral epidermoid KB cancer cell line . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

Safety And Hazards

The safety data sheet of 2,6-Dimethoxy-1-acetonylquinol suggests using full personal protective equipment and avoiding breathing vapors, mist, dust, or gas . It also advises ensuring adequate ventilation and evacuating personnel to safe areas . The product should be kept away from drains or water courses .

properties

IUPAC Name

4-hydroxy-3,5-dimethoxy-4-(2-oxopropyl)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNCHTPRXWQOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C(=CC(=O)C=C1OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287197
Record name MLS002667287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-1-acetonylquinol

CAS RN

2215-96-5
Record name MLS002667287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002667287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
C Ma, HJ Zhang, GT Tan, NV Hung… - Journal of natural …, 2006 - ACS Publications
Bioassay-directed fractionation led to the isolation of 12 compounds from a sample of the dried leaves, twigs, and stems of Grewia bilamellata. Five of the isolates, 3α,20-lupandiol (1), …
Number of citations: 94 pubs.acs.org
W Ullah, G Uddin, BS Siddiqui - Journal of Asian natural products …, 2012 - Taylor & Francis
A number of species of genus Grewia have been used as medicinal agents to treat several diseases. This review based on 45 literary sources discusses the current knowledge of …
Number of citations: 71 www.tandfonline.com
WH Pan, XY Xu, N Shi, SW Tsang… - International Journal of …, 2018 - mdpi.com
Malaria, as a major global health problem, continues to affect a large number of people each year, especially those in developing countries. Effective drug discovery is still one of the …
Number of citations: 115 www.mdpi.com
L Manuel, A Bechel, EV Noormahomed, DF Hlashwayo… - Heliyon, 2020 - cell.com
Introduction Malaria is an important parasitic disease that affects mostly the African continent. Traditional medicine is very important in Mozambique and traditional healers play a key …
Number of citations: 10 www.cell.com
P Gallagher, C Preuss - Infectious Diseases Drug Delivery Systems, 2023 - Springer
Malaria, caused by infections of the Plasmodium parasite, has increased in incidence, particularly in southeast Asia and Africa, due to the development of increased resistance against …
Number of citations: 0 link.springer.com
J Bero, M Frédérich… - Journal of Pharmacy and …, 2009 - academic.oup.com
Objectives This review covers the compounds with antiplasmodial activity isolated from plants published from 2005 to the end of 2008, organized according to their phytochemical …
Number of citations: 269 academic.oup.com
A Guchait, A Kumar, R Singh, G Joshi… - Medicinal Chemistry …, 2023 - Springer
The science and practice of drug discovery and development is primarily benefitted from the natural sources. The chemistry of natural products has inspired medicinal chemists to …
Number of citations: 0 link.springer.com
HJ Zhang, WF Li, HHS Fong, DD Soejarto - Molecules, 2016 - mdpi.com
The International Cooperative Biodiversity Groups (ICBG) Program based at the University of Illinois at Chicago (UIC) is a program aimed to address the interdependent issues of …
Number of citations: 11 www.mdpi.com
S Kumar, B Singh, V Bajpai - Phytomedicine plus, 2022 - Elsevier
Background The genus Grewia (Tiliaceae) comprises about 321 species which are distributed in tropical and subtropical regions of the world. They have an excellent medicinal and …
Number of citations: 6 www.sciencedirect.com
N Kumar, A Singh, HK Gulati, K Bhagat, K Kaur, J Kaur… - researchgate.net
Background: The genus Grewia (Tiliaceae) comprises about 321 species which are distributed in tropical and subtropical regions of the world. They have an excellent medicinal and …
Number of citations: 3 www.researchgate.net

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